molecular formula C14H13IO2 B3008885 2-(Benzyloxy)-4-iodo-1-methoxybenzene CAS No. 220284-59-3

2-(Benzyloxy)-4-iodo-1-methoxybenzene

Cat. No.: B3008885
CAS No.: 220284-59-3
M. Wt: 340.16
InChI Key: BKERQBIFDOEVNQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-iodo-1-methoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy, iodo, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-iodo-1-methoxybenzene typically involves a multi-step process. One common method starts with the iodination of 1-methoxy-2-nitrobenzene, followed by reduction to form 2-iodo-1-methoxybenzene. The final step involves the benzyloxylation of the intermediate compound using benzyl bromide in the presence of a base such as sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-iodo-1-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Benzyloxy)-4-iodo-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for 2-(Benzyloxy)-4-iodo-1-methoxybenzene largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodo group acts as a leaving group, allowing the nucleophile to attach to the benzene ring. In oxidation reactions, the benzyloxy group is converted to a carbonyl group through the transfer of electrons .

Comparison with Similar Compounds

Properties

IUPAC Name

4-iodo-1-methoxy-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKERQBIFDOEVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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